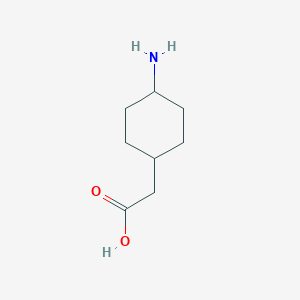

2-(4-aminocyclohexyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Aminocyclohexyl)acetic acid is an organic compound with the molecular formula C(8)H({15})NO(_2) It is characterized by a cyclohexane ring substituted with an amino group at the 4-position and an acetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-aminocyclohexyl)acetic acid typically involves the reduction of a nitro precursor followed by carboxylation. One common method starts with 4-nitrocyclohexanone, which undergoes catalytic hydrogenation to yield 4-aminocyclohexanone. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by acidic hydrolysis to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation step, while automated systems ensure precise control over reaction conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with altered functional groups, such as alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various amides or other nitrogen-containing compounds.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.

Reduction: Hydrogen gas (H(_2)) in the presence of Pd/C is a typical setup.

Substitution: Reagents such as acyl chlorides or anhydrides are used under basic conditions.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Amides and other nitrogen-containing compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Precursor for Drug Development

2-(4-Aminocyclohexyl)acetic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in modulating neurotransmitter systems. For instance, derivatives of this compound have shown activity at dopamine D2 receptors, suggesting potential applications in treating disorders such as schizophrenia.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of derivatives synthesized from this compound against multidrug-resistant bacterial strains. These compounds inhibit penicillin-binding proteins and β-lactamases, critical for bacterial cell wall synthesis, thereby demonstrating their potential as novel antibacterial agents .

Organic Synthesis

Intermediate in Organic Reactions

This compound is utilized as an intermediate in various organic synthesis processes. It facilitates the development of new chemical entities through reactions such as condensation and hydrogenation. For example, a novel method for synthesizing ethyl 2-(4-aminocyclohexyl) acetate has been reported, which involves several steps including Wittig reaction and catalytic hydrogenation .

Biological Research

Study of Biological Pathways

In biological research, this compound is employed to study amino acid-related pathways and mechanisms. Its structural properties allow researchers to explore interactions with biological molecules, enhancing our understanding of various physiological processes.

Industrial Applications

Production of Industrial Chemicals

The compound is also used in the production of industrial chemicals and materials such as polymers and resins. Its unique chemical structure allows it to be incorporated into various formulations, contributing to the development of advanced materials with specific properties .

Case Study 1: Dopamine D2 Receptor Modulation

A study published in 2022 demonstrated that certain derivatives of this compound exhibited significant activity at dopamine D2 receptors. The findings indicated that these compounds could serve as potential treatments for schizophrenia by selectively modulating dopaminergic signaling pathways.

Case Study 2: Antibacterial Efficacy

Another investigation focused on derivatives synthesized from this compound tested against multidrug-resistant strains of bacteria. The results revealed that these compounds effectively inhibited bacterial growth, suggesting their potential use in treating infections caused by resistant pathogens .

Mecanismo De Acción

The mechanism by which 2-(4-aminocyclohexyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the acetic acid moiety can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Cyclohexylacetic acid: Lacks the amino group, resulting in different reactivity and applications.

4-Aminocyclohexanol: Contains a hydroxyl group instead of the acetic acid moiety, leading to distinct chemical properties.

Cyclohexylamine: Lacks the acetic acid group, affecting its solubility and reactivity.

Uniqueness: 2-(4-Aminocyclohexyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.

Actividad Biológica

2-(4-Aminocyclohexyl)acetic acid (ACA) is an organic compound with significant biological activity primarily associated with its interactions with dopamine receptors. This article explores its biochemical properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H15NO2

- Molecular Weight : 157.21 g/mol

- CAS Number : 1197-54-2

The compound features a cyclohexane ring substituted with an amino group at the 4-position and an acetic acid moiety, contributing to its biological activity and versatility in chemical reactions.

Target Receptors

This compound primarily targets dopamine receptors , particularly the D2-like subtype. This interaction is crucial as dopamine receptors play a significant role in neurotransmission and are implicated in various neurological disorders, including schizophrenia and Parkinson's disease .

Mode of Action

The compound modulates intracellular signaling pathways by influencing cyclic adenosine monophosphate (cAMP) levels through its receptor interactions. This modulation can lead to enhanced dopaminergic activity, making it a candidate for therapeutic applications in treating dopaminergic dysregulation.

Neuropharmacological Effects

Research indicates that this compound may enhance dopaminergic signaling, which is beneficial for conditions characterized by low dopamine levels. Studies have shown that it can improve symptoms associated with neuropsychiatric disorders by acting as a ligand for dopamine receptors.

Anti-inflammatory Properties

In addition to its neuropharmacological effects, derivatives of this compound have demonstrated anti-inflammatory properties, suggesting broader applications in pharmacology beyond neurological disorders.

Binding Affinity Studies

Several studies have employed radiolabeled ligands to assess the binding affinity of ACA to various dopamine receptor subtypes. Results indicate a selective binding profile for D2-like receptors, reinforcing its potential therapeutic role.

Case Studies

- Dopaminergic Activity Enhancement : In animal models, administration of ACA showed increased locomotor activity, indicative of enhanced dopaminergic function.

- Anti-inflammatory Effects : In vitro studies demonstrated that ACA derivatives could reduce pro-inflammatory cytokine production in activated macrophages.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 4-Aminocyclohexylacetic Acid | 1197-54-2 | Lacks the acetic group at position two |

| Cis-4-Aminocyclohexaneacetic Acid | 1197-54-2 | Isomeric form differing in stereochemistry |

| Ethyl trans-2-(4-aminocyclohexyl)acetate | Not listed | Ester derivative with different solubility profiles |

The unique combination of structural features in ACA allows it to function effectively as a ligand while maintaining favorable pharmacokinetic properties compared to similar compounds .

Propiedades

IUPAC Name |

2-(4-aminocyclohexyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDSFSRMHSDHGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.